An In-depth Technical Guide to (R)-2-Aminooctanoic Acid: A Chiral Building Block for Advanced Drug Development
An In-depth Technical Guide to (R)-2-Aminooctanoic Acid: A Chiral Building Block for Advanced Drug Development
Prepared by: Gemini, Senior Application Scientist
Executive Summary: (R)-2-Aminooctanoic acid is a non-proteinogenic, chiral α-amino acid that has emerged as a valuable building block in pharmaceutical research and development. Its unique structure, featuring a C6 lipophilic alkyl chain attached to the alpha-carbon, imparts specific physicochemical properties that are being exploited to enhance the therapeutic potential of parent molecules, particularly antimicrobial peptides (AMPs). This guide provides a comprehensive technical overview of the stereospecific structure, chemical properties, modern synthesis strategies, and key applications of (R)-2-Aminooctanoic acid. We delve into the rationale behind its use in modifying peptide-based therapeutics, detailing the mechanism of action related to hydrophobicity. Furthermore, this document outlines robust analytical methodologies for identity, purity, and stereochemical integrity assessment, alongside best practices for handling and storage. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this chiral intermediate.
The Significance of Non-Proteinogenic Amino Acids in Drug Development
The 20 canonical proteinogenic amino acids form the fundamental basis of peptides and proteins. However, the exploration of non-proteinogenic amino acids (npAAs), such as (R)-2-Aminooctanoic acid, has opened new avenues in medicinal chemistry. Incorporating npAAs into therapeutic peptides or using them as chiral scaffolds offers several distinct advantages:
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Enhanced Metabolic Stability: The unnatural side chains and stereochemistry of npAAs can render peptides less susceptible to proteolytic degradation, thereby increasing their in vivo half-life.
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Conformational Constraint: Specific npAAs can be used to introduce conformational rigidity into a peptide backbone, locking it into a bioactive conformation and improving receptor affinity and selectivity.
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Modulation of Physicochemical Properties: The introduction of npAAs with unique side chains, such as the hexyl group in 2-aminooctanoic acid, allows for the fine-tuning of properties like lipophilicity, solubility, and amphipathicity.
(R)-2-Aminooctanoic acid, a member of the amino fatty acid class, is particularly noteworthy for its ability to systematically increase the hydrophobicity of molecules, a critical parameter for modulating the efficacy and selectivity of membrane-active agents.
Molecular Structure and Stereochemistry
The defining feature of (R)-2-Aminooctanoic acid is its single chiral center at the alpha-carbon (C2), which is decorated with an amino group, a carboxylic acid, a hydrogen atom, and a hexyl side chain. The "(R)" designation, from the Latin rectus (right), denotes the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog (CIP) priority rules. This stereochemical purity is paramount, as the biological activity and toxicity of chiral molecules can differ dramatically between enantiomers.
Key Identifiers:
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IUPAC Name: (2R)-2-aminooctanoic acid[1]
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Common Synonyms: (R)-α-Aminocaprylic acid, D-α-Aminocaprylic acid
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CAS Number: 106819-03-8[1]
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Molecular Formula: C₈H₁₇NO₂[1]
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InChIKey: AKVBCGQVQXPRLD-SSDOTTSWSA-N[1]
Caption: Chemical structure of (R)-2-Aminooctanoic acid.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of (R)-2-Aminooctanoic acid are fundamental to its handling, characterization, and application. The long alkyl chain significantly influences its solubility and lipophilicity.
Table 1: Physicochemical Properties of 2-Aminooctanoic Acid
| Property | Value | Source / Comment |
|---|---|---|
| Molecular Weight | 159.23 g/mol | [1][2] |
| Appearance | White to off-white solid | General observation |
| Melting Point | 194 - 196 °C | [2] (Data for the racemic DL-mixture) |
| Solubility | 19 mg/mL in water | [2] (Data for the racemic DL-mixture) |
| XLogP3 | -0.5 | [1] (Predicted measure of lipophilicity) |
| pKa (Strongest Acidic) | ~2.89 | Predicted |
| pKa (Strongest Basic) | ~9.53 | Predicted |
| Optical Rotation, [α] | Not found in literature. | As the (R)-enantiomer, it will rotate plane-polarized light to an equal and opposite degree as its (S)-counterpart. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of (R)-2-Aminooctanoic acid.
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¹H-NMR (Proton NMR): The proton NMR spectrum is characterized by a triplet around 3.7 ppm corresponding to the alpha-proton (CH). The long alkyl chain produces a series of overlapping multiplets between approximately 1.2 and 1.9 ppm, with a characteristic triplet for the terminal methyl (CH₃) group around 0.8-0.9 ppm.[2]
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¹³C-NMR (Carbon NMR): The spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 175-180 ppm and a signal for the alpha-carbon around 57 ppm.[2] The six distinct carbons of the hexyl chain will appear in the aliphatic region (approx. 15-35 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will typically show the protonated molecular ion [M+H]⁺ at m/z 160.1.[2] Fragmentation patterns can be used to confirm the structure.
Table 2: Key Spectroscopic Data Interpretation
| Technique | Key Signal (Approximate) | Corresponding Functional Group |
|---|---|---|
| ¹H-NMR | δ 3.7 ppm (t) | α-Hydrogen (-CH(NH₂)-) |
| δ 0.85 ppm (t) | Terminal Methyl (-CH₃) | |
| ¹³C-NMR | δ 175 ppm | Carboxyl Carbon (-COOH) |
| δ 57 ppm | α-Carbon (-CH(NH₂)-) |
| MS (ESI+) | m/z 160.1 | Protonated Molecule [M+H]⁺ |
Synthesis and Manufacturing Strategies
The production of enantiomerically pure (R)-2-Aminooctanoic acid is a critical challenge. While classical chemical methods exist, modern biocatalytic approaches are now favored for their high selectivity and environmentally benign reaction conditions.
Classical Synthetic Routes
Traditional methods for α-amino acid synthesis, such as the Strecker synthesis , can produce 2-aminooctanoic acid from heptanal. However, these routes typically yield a racemic mixture, requiring a subsequent, often inefficient, chiral resolution step to isolate the desired (R)-enantiomer. Asymmetric variations using chiral auxiliaries can achieve stereoselectivity but often involve multiple steps and the use of expensive reagents.
Modern Biocatalytic Synthesis: The Transaminase Approach
The most elegant and efficient modern strategy for producing chiral amines and amino acids is through biocatalysis using amine transaminases (ATAs) . These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with exceptionally high stereoselectivity.
Scientific Rationale: The choice of a biocatalytic route is driven by the need for high enantiomeric excess (>99% ee), which is difficult and costly to achieve via classical resolution. ATAs operate in aqueous media under mild conditions, aligning with green chemistry principles and avoiding harsh reagents and solvents. Both (R)- and (S)-selective ATAs have been discovered and engineered, allowing for precise control over the stereochemical outcome.
Experimental Protocol: Stereoselective Synthesis of (R)-2-Aminooctanoic Acid
This protocol describes a representative workflow using an (R)-selective amine transaminase.
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Reaction Setup:
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In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
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Add the keto-acid substrate, 2-oxooctanoic acid .
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Add a suitable amino donor, such as (R)-α-methylbenzylamine or L-Alanine (if using a system with cofactor recycling). The choice of donor is critical for driving the reaction equilibrium.
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Add the essential cofactor, pyridoxal 5'-phosphate (PLP) .
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Enzymatic Conversion:
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Initiate the reaction by adding the purified (R)-selective amine transaminase enzyme.
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Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
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Monitor the reaction progress by HPLC, measuring the depletion of the keto-acid substrate and the formation of the (R)-2-aminooctanoic acid product.
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Work-up and Purification:
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Once the reaction reaches completion, terminate it by denaturing the enzyme (e.g., by pH shift or heat).
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Remove the denatured enzyme via centrifugation or filtration.
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Adjust the pH of the supernatant to the isoelectric point (pI) of 2-aminooctanoic acid (approx. pH 6) to induce precipitation.
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Isolate the crude product by filtration.
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Purify the product further by recrystallization or ion-exchange chromatography to yield high-purity (R)-2-Aminooctanoic acid.
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Caption: Workflow for the biocatalytic synthesis of (R)-2-AOA.
Applications in Drug Development: Enhancing Antimicrobial Peptides
A primary application of (R)-2-Aminooctanoic acid is in the terminal modification of antimicrobial peptides (AMPs) . AMPs are a promising class of therapeutics to combat antibiotic-resistant bacteria, but their development is often hampered by issues of stability and potency.
Mechanism of Efficacy Enhancement
The therapeutic action of many AMPs relies on their ability to selectively disrupt bacterial cell membranes. This interaction is governed by a delicate balance between cationic charge (for initial attraction to the anionic bacterial membrane) and hydrophobicity (for insertion into the lipid bilayer).
By conjugating (R)-2-Aminooctanoic acid to the N- or C-terminus of an AMP, the overall hydrophobicity of the peptide is increased. This has several beneficial effects:
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Stabilized Secondary Structure: The increased hydrophobicity of the peptide's nonpolar face can better stabilize its amphipathic α-helical conformation, which is often crucial for membrane insertion.
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Enhanced Membrane Partitioning: The lipophilic hexyl chain facilitates the peptide's partitioning from the aqueous environment into the hydrophobic core of the bacterial lipid bilayer.
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Improved Disruptive Activity: Once inserted, the modified peptides are more effective at disrupting the membrane integrity, leading to pore formation and cell death.
Field-Proven Insight: It is critical to recognize that there is an optimal window of hydrophobicity . While moderate increases enhance antimicrobial activity, excessive hydrophobicity can lead to peptide self-aggregation in solution, reducing its effective concentration, or can increase non-specific toxicity towards host (e.g., mammalian) cells, thereby reducing the therapeutic index. The use of a C8 amino acid like 2-aminooctanoic acid represents a rational choice for achieving a significant but not excessive increase in lipophilicity.
Analytical and Quality Control Methodologies
Rigorous analytical control is essential to ensure the identity, purity, and, most importantly, the enantiomeric excess of (R)-2-Aminooctanoic acid.
Purity and Identity Confirmation
The identity and chemical purity are confirmed using the spectroscopic methods described in Section 3.0 (NMR, MS), alongside chromatographic techniques like HPLC-UV or HPLC-ELSD (Evaporative Light Scattering Detector) for quantitation.
Enantiomeric Purity Assessment
Determining the enantiomeric excess (e.e.) is the most critical quality control step. The self-validating system for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
Methodology Rationale: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin A-based columns) are highly effective. These CSPs contain multiple chiral centers and functional groups that allow for stereoselective interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance), resulting in different retention times for the (R) and (S) enantiomers.
Protocol: Chiral HPLC for Enantiomeric Purity
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Column: Astec CHIROBIOTIC T (Teicoplanin-based) or similar macrocyclic glycopeptide column.
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Mobile Phase: An isocratic mobile phase, typically consisting of a polar organic solvent (e.g., methanol or ethanol) with a small percentage of an acidic or basic additive (e.g., 0.1% acetic acid) to control the ionization state of the analyte and the stationary phase.
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Sample Preparation: Dissolve a precisely weighed amount of (R)-2-Aminooctanoic acid in the mobile phase.
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Analysis:
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Inject the sample onto the HPLC system.
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Monitor the elution profile using a UV detector (at a low wavelength, ~200-210 nm) or a mass spectrometer.
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The (R)- and (S)-enantiomers will elute as two separate, baseline-resolved peaks.
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Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
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e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100
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Caption: Quality control workflow for enantiomeric purity.
Safety, Handling, and Storage
(R)-2-Aminooctanoic acid should be handled according to standard laboratory safety protocols.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid powder.
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Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage is often at 2-8°C.
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Incompatibilities: Avoid strong oxidizing agents.
While not classified as acutely toxic, direct contact with eyes, skin, or inhalation of dust should be avoided.
Conclusion
(R)-2-Aminooctanoic acid stands out as a strategically important non-proteinogenic amino acid for modern drug development. Its defined stereochemistry and lipophilic side chain provide a powerful tool for rationally modifying the properties of therapeutic molecules. The maturation of highly selective biocatalytic synthesis routes has made this chiral building block more accessible, enabling its wider application. Its proven ability to enhance the membrane-disrupting activity of antimicrobial peptides underscores its potential in addressing the critical challenge of antibiotic resistance. A thorough understanding of its chemical properties, coupled with robust analytical controls for stereochemical integrity, is essential for its successful implementation in advanced therapeutic design.
References
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Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398–1406. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69522, 2-Aminooctanoic acid. Retrieved January 10, 2026, from [Link].
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Wikipedia. (n.d.). Specific rotation. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 8-Aminocaprylic acid. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1615251, (R)-2-Aminooctanoic acid. Retrieved January 10, 2026, from [Link].
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FooDB. (2011). Showing Compound DL-2-Aminooctanoic acid (FDB022354). Retrieved January 10, 2026, from [Link]
